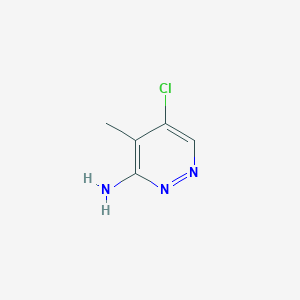

5-Chloro-4-methylpyridazin-3-amine

Descripción

Significance of Pyridazine (B1198779) Core Structures in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a significant structural motif in modern chemical research, particularly in medicinal chemistry. nih.govwikipedia.org This heterocycle is valued for its unique physicochemical properties, which include a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding. nih.gov These characteristics make the pyridazine core an attractive scaffold for designing bioactive molecules that can interact effectively with biological targets. nih.govresearchgate.net

Pyridazine derivatives have demonstrated a wide array of pharmacological activities, and are investigated for their potential as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.netslideshare.net The pyridazine structure is considered a "privileged" scaffold, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. researchgate.net Its utility is also seen in agrochemicals, where pyridazine-based compounds like pyridafol (B1214434) and pyridate (B1679944) are used as herbicides. wikipedia.org The inherent polarity and other electronic properties of the pyridazine ring can offer advantages over more common structures like the phenyl ring in drug design. nih.govresearchgate.net

Historical Development of Pyridazine Synthesis and Reactivity Studies

The history of pyridazine chemistry dates back to 1886, when Emil Fischer first prepared a pyridazine derivative during his research on the Fischer indole (B1671886) synthesis. wikipedia.orgresearchgate.net The parent heterocycle, pyridazine, was synthesized by the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org However, significant focus on the chemistry of pyridazines only began to grow in the subsequent decades. researchgate.net

Early synthetic methods often involved the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). wikipedia.org Over the years, synthetic protocols have become much more sophisticated. Modern methods include inverse electron demand Diels-Alder reactions, which have been developed for the regioselective synthesis of functionalized pyridazines. organic-chemistry.orgrsc.org Other contemporary approaches involve the cyclization of unsaturated hydrazones and various annulation strategies to construct the pyridazine ring with a wide range of substituents. organic-chemistry.org Studies on the reactivity of the pyridazine ring have also evolved, exploring reactions such as nucleophilic substitution and ring transformations, which are crucial for the further functionalization of pyridazine-based compounds. wur.nl

Positioning of 5-Chloro-4-methylpyridazin-3-amine within Pyridazin-3-amine Derivatives Research

5-Chloro-4-methylpyridazin-3-amine belongs to the class of pyridazin-3-amine derivatives. This class of compounds is of significant interest due to the synthetic versatility of the pyridazine core and the biological importance of the aminopyridazine moiety. The general structure allows for functionalization at various positions on the ring, making it a valuable building block for more complex molecules. researchgate.net

While extensive research specifically on 5-Chloro-4-methylpyridazin-3-amine is not widely documented in publicly available literature, its chemical structure suggests potential areas of investigation. The presence of the amino group at the 3-position, a chloro group at the 5-position, and a methyl group at the 4-position creates a specific electronic and steric profile. A patent for the synthesis of the related isomer, 5-chloro-4-aminopyridazine, highlights its role as an important intermediate in drug synthesis, suggesting a similar potential for 5-Chloro-4-methylpyridazin-3-amine. google.com The synthesis of such compounds often involves multi-step processes, for instance, starting from a dichlorinated pyridazine, followed by selective hydrodechlorination and subsequent chlorination. google.comchemicalbook.com

The structure of 5-Chloro-4-methylpyridazin-3-amine is defined by the arrangement of its substituents on the pyridazine ring. The relative positions of the chloro, methyl, and amino groups are critical as they dictate the molecule's properties, including its reactivity and how it might interact with biological systems.

Isomerism is a key consideration for this class of compounds. The pyridazine ring can be substituted in various ways, leading to numerous structural isomers with distinct physical and chemical properties. For example, changing the position of the chlorine atom from position 5 to position 6 results in 6-Chloro-4-methylpyridazin-3-amine, a different compound with its own unique characteristics. bldpharm.commolbase.com Similarly, the positions of the methyl and amino groups can be varied.

The table below illustrates some of the possible isomers and related structures within the broader family of substituted pyridazines and pyridines, highlighting the diversity that can be achieved through positional changes of the functional groups.

| Compound Name | Molecular Formula | Ring System | Substituents |

| 5-Chloro-4-methylpyridazin-3-amine | C₅H₆ClN₃ | Pyridazine | 3-amino, 4-methyl, 5-chloro |

| 6-Chloro-4-methylpyridazin-3-amine bldpharm.com | C₅H₆ClN₃ | Pyridazine | 3-amino, 4-methyl, 6-chloro |

| 5-Amino-4-chloropyridazin-3(2H)-one nih.gov | C₄H₄ClN₃O | Pyridazinone | 5-amino, 4-chloro |

| 3-Amino-2-chloro-4-methylpyridine sigmaaldrich.com | C₆H₇ClN₂ | Pyridine (B92270) | 3-amino, 2-chloro, 4-methyl |

| 2-Chloro-5-methylpyridin-3-amine bldpharm.com | C₆H₇ClN₂ | Pyridine | 3-amino, 2-chloro, 5-methyl |

| 2-Chloro-5-methylpyridin-4-amine hymasynthesis.com | C₆H₇ClN₂ | Pyridine | 4-amino, 2-chloro, 5-methyl |

| 3-Bromo-5-chloropyridin-4-amine bldpharm.com | C₅H₄BrClN₂ | Pyridine | 4-amino, 3-bromo, 5-chloro |

The electronic effects of the substituents are also crucial. The chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating. The amino group can act as both a hydrogen bond donor and acceptor. The interplay of these features on the electron-deficient pyridazine ring results in a unique chemical entity whose specific reactivity and potential applications remain a subject for further scientific exploration.

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H6ClN3 |

|---|---|

Peso molecular |

143.57 g/mol |

Nombre IUPAC |

5-chloro-4-methylpyridazin-3-amine |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)2-8-9-5(3)7/h2H,1H3,(H2,7,9) |

Clave InChI |

NZVUORLKBMQJBE-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=NC=C1Cl)N |

Origen del producto |

United States |

Synthetic Methodologies for 5 Chloro 4 Methylpyridazin 3 Amine and Analogous Pyridazin 3 Amine Scaffolds

Direct Synthesis Approaches to Halogenated Pyridazin-3-amines

The construction of the halogenated pyridazin-3-amine core can be achieved through sequential functionalization of a pre-formed pyridazine (B1198779) ring or by building the ring system from acyclic precursors.

Chlorination and Amination Sequences for Pyridazine Ring Systems

A common strategy for the synthesis of chloro-substituted aminopyridazines involves the initial formation of a pyridazine precursor followed by chlorination and amination steps.

The synthesis often commences with a methyl-substituted pyridazinone, which can be prepared through various condensation reactions. For instance, a related precursor, 3-cyano-4-methyl-2-pyridone, has been synthesized via a Knovenagel condensation. This pyridone can then be subjected to chlorination.

A variety of chlorinating agents can be employed to convert pyridazinones or hydroxypyridazines to their chloro derivatives. Common reagents include phosphorus oxychloride (POCl₃), often used in the presence of phosphorus pentachloride (PCl₅) or as a standalone reagent. The choice of chlorinating agent and reaction conditions is crucial to achieve selective chlorination without undesired side reactions. For instance, the treatment of a pyridone with a mixture of POCl₃ and PCl₅ at elevated temperatures is a standard method to introduce a chlorine atom.

The regioselectivity of chlorination on an existing aminopyridazine ring system can be influenced by the directing effects of the substituents. While specific methods for the 5-chlorination of 4-methylpyridazin-3-amine (B113242) are not extensively documented in readily available literature, general methods for the regioselective chlorination of 2-aminopyridines using reagents like Selectfluor™ in the presence of a chloride source (e.g., LiCl) have been reported, which may offer a potential route for analogous pyridazine systems.

The introduction of the C-3 amino group can be accomplished through nucleophilic aromatic substitution (SNAᵣ) of a corresponding chloro-substituted pyridazine. This typically involves reacting the chloropyridazine with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, often at elevated temperatures and pressures in the presence of a catalyst like copper sulfate. For example, the amination of 3-halo-4-picolines to produce 3-amino-4-methylpyridine (B17607) has been achieved using ammonia and a copper catalyst. While this applies to a pyridine (B92270) system, similar conditions are often adaptable to pyridazines.

Alternatively, the amino group can be introduced via a protected form, such as a benzylamine, followed by deprotection. Palladium-catalyzed amination reactions, which are discussed in more detail in section 2.2.1, also represent a powerful method for this transformation.

Cyclization Reactions in Pyridazine Ring Formation

The construction of the pyridazine ring through cyclization is a versatile approach that allows for the introduction of various substituents from the outset. These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives.

While a specific cyclization route to 4-methylpyridazin-3-amine is not prominently described, general principles of pyridazine synthesis suggest that a suitably substituted 1,4-dicarbonyl precursor could yield the desired scaffold. For instance, the reaction of a 2-methyl-1,4-dicarbonyl compound with hydrazine could theoretically lead to the formation of a 4-methyl-substituted dihydropyridazine, which could then be oxidized to the aromatic pyridazine. The subsequent introduction of the amino group at the 3-position would then be required.

More complex, multi-step cyclization strategies have also been reported for the synthesis of functionalized pyridazines. These can involve intramolecular cyclizations of appropriately designed acyclic precursors.

Advanced Synthetic Strategies for Functionalized Pyridazin-3-amines

Modern synthetic chemistry offers powerful tools for the derivatization of heterocyclic cores like pyridazine. Palladium-catalyzed cross-coupling reactions have become particularly important for creating diverse libraries of functionalized compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are particularly valuable for the late-stage functionalization of heterocyclic scaffolds, including pyridazines.

For the derivatization of 5-Chloro-4-methylpyridazin-3-amine, the chlorine atom at the 5-position serves as a handle for various palladium-catalyzed transformations. These reactions typically involve the coupling of the chloropyridazine with a suitable partner, such as a boronic acid (Suzuki coupling), an organostannane (Stille coupling), or an amine (Buchwald-Hartwig amination).

The success of these couplings often depends on the choice of the palladium catalyst, the ligand, the base, and the reaction conditions. A variety of phosphine-based ligands have been developed to facilitate these transformations, even with challenging substrates like electron-deficient chloropyridazines.

Below is a table summarizing various palladium-catalyzed cross-coupling reactions that could be applied to the derivatization of 5-chloropyridazin-3-amine, based on reported methodologies for similar pyridazine and pyridine systems.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl/Heteroaryl-4-methylpyridazin-3-amine |

| Stille | Organostannane | Pd(PPh₃)₄ / CuI | 5-Alkyl/Aryl-4-methylpyridazin-3-amine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 5-(Amino)-4-methylpyridazin-3-amine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-Alkynyl-4-methylpyridazin-3-amine |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 5-Alkenyl-4-methylpyridazin-3-amine |

This table provides illustrative examples of catalyst systems. The optimal conditions may vary depending on the specific substrates.

These advanced synthetic methods provide a powerful platform for the generation of a wide array of functionalized pyridazin-3-amine derivatives, facilitating the exploration of their structure-activity relationships for various applications.

Suzuki-Miyaura Coupling Protocols for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govorganic-chemistry.org This palladium-catalyzed reaction is extensively used to couple aryl or heteroaryl halides with organoboronic acids or their esters, providing a direct route to biaryl and heteroaryl-substituted pyridazines. nih.govnih.gov

In the context of pyridazine synthesis, a halogenated pyridazine, such as a bromo- or chloro-pyridazine, serves as the electrophilic partner. nih.gov The reaction is catalyzed by a palladium complex, typically formed in situ from a precursor like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and proceeds in the presence of a base. nih.govresearchgate.net The choice of base, solvent, and catalyst ligand is critical for achieving high yields and can be tailored to the specific substrates. nih.gov For instance, the synthesis of various thienylpyridazine derivatives was successfully achieved by coupling 3-bromo-6-(thiophen-2-yl)pyridazine with a range of (hetero)aryl-boronic acids. nih.govresearchgate.net

The general conditions involve heating the reactants under an inert atmosphere. nih.gov The reaction's versatility allows for the introduction of a wide array of aromatic and heteroaromatic groups onto the pyridazine scaffold, making it an invaluable tool for creating libraries of compounds for biological screening.

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridazine Functionalization This table is interactive. Users can sort by column.

| Halogenated Pyridazine | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol (B145695)/H₂O | 80 | 28 | nih.gov |

| 3-bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 25 | nih.gov |

| 3-bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14 | nih.gov |

| 3-bromo-6-(thiophen-2-yl)pyridazine | Thiophen-2-boronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 21 | nih.gov |

| 3-bromo-6-(thiophen-2-yl)pyridazine | Furan-2-boronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 18 | nih.gov |

Other Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically designed for the formation of carbon-nitrogen bonds. organic-chemistry.orgyoutube.com This reaction is particularly useful for synthesizing aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org Its application to heterocyclic chemistry allows for the direct amination of chloro- or bromopyridazines, providing access to a wide range of N-substituted pyridazin-3-amine derivatives.

The catalytic system for the Buchwald-Hartwig reaction typically consists of a palladium source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a specialized phosphine (B1218219) ligand. wiley.com The evolution of these ligands, from simple triarylphosphines to sterically hindered biarylphosphines like XPhos, has dramatically expanded the reaction's scope, enabling the coupling of challenging substrates, including less reactive aryl chlorides, under milder conditions. wiley.comnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate, is required to facilitate the catalytic cycle.

This methodology is highly relevant for the synthesis of analogs of 5-Chloro-4-methylpyridazin-3-amine, as it provides a direct method for introducing various amine substituents onto the pyridazine core, complementing the C-C bond-forming power of the Suzuki-Miyaura reaction. nih.gov

Table 2: Typical Components for Buchwald-Hartwig Amination of (Hetero)aryl Halides This table is interactive. Users can sort by column.

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Aryl/Heteroaryl Halide | Aryl chlorides, Aryl bromides, Chloropyridazines | Electrophilic partner, provides the aromatic core | organic-chemistry.orgwiley.com |

| Amine | Primary amines, Secondary amines, Ammonia equivalents | Nucleophilic partner, forms the C-N bond | organic-chemistry.orgnih.gov |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | wiley.com |

| Phosphine Ligand | P(o-Tol)₃, BINAP, dppf, XPhos, CataCXium A | Stabilizes the Pd center, promotes catalytic cycle | wiley.comnih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine, facilitates reductive elimination | |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst |

Multi-Component Reaction Approaches in Pyridazine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. scielo.org.za These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity from simple precursors.

Several MCRs have been developed for the synthesis of the pyridazine ring system. A notable example is the one-pot, three-component reaction of arylglyoxals, malononitrile, and hydrazine hydrate. scielo.org.za This reaction proceeds at room temperature in an aqueous ethanol solution to afford highly substituted 3-amino-5-arylpyridazine-4-carbonitriles in good yields. scielo.org.za The process involves the initial formation of a hydrazone from the arylglyoxal and hydrazine, which then undergoes a Knoevenagel condensation with malononitrile, followed by intramolecular cyclization and tautomerization to yield the aromatic pyridazine ring. scielo.org.za

Another powerful strategy is the inverse-electron-demand aza-Diels-Alder reaction, which can be performed as a multicomponent process. For instance, the reaction between 1,2,3-triazines and 1-propynylamines provides a metal-free and highly regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org Such MCR approaches offer a convergent and efficient alternative to linear, stepwise syntheses for constructing the core pyridazine scaffold.

Table 3: Example of a Three-Component Synthesis of Pyridazine Derivatives This table is interactive. Users can sort by column.

| Component 1 | Component 2 | Component 3 | Product Scaffold | Reference |

|---|---|---|---|---|

| Arylglyoxal | Malononitrile | Hydrazine Hydrate | 3-Amino-5-arylpyridazine-4-carbonitrile | scielo.org.za |

| 1,2,3-Triazine | 1-Propynylamine | (none) | 6-Aryl-pyridazin-3-amine | organic-chemistry.org |

Chemo- and Regioselective Synthesis of Pyridazine Derivatives

The ability to control the placement of functional groups on the pyridazine ring—known as regioselectivity—is critical for the synthesis of specific isomers like 5-Chloro-4-methylpyridazin-3-amine. Chemo- and regioselective strategies ensure that reactions occur at the desired position, avoiding the formation of unwanted byproducts.

A prime example of regioselectivity is the chlorination step in the synthesis of 5-chloro-4-aminopyridazine. google.com The use of N-chlorosuccinimide (NCS) as the chlorinating agent, in the presence of a catalytic amount of an additive like azobisisobutyronitrile (AIBN), directs the chlorine atom specifically to the C5 position of the 4-aminopyridazine (B156604) intermediate. google.com This high selectivity is crucial for obtaining the desired product in high purity and yield.

Inverse-electron-demand Diels-Alder reactions are also renowned for their high regioselectivity in constructing heterocyclic rings. The reaction of 1,2,4-tetrazines with alkynyl sulfides, for instance, leads to trisubstituted pyridazines with predictable and controlled regiochemistry. rsc.org Similarly, a Lewis acid-mediated reaction between 3-monosubstituted 1,2,4-tetrazines and silyl (B83357) enol ethers provides functionalized pyridazines with high regiocontrol. organic-chemistry.org These methods, which precisely dictate the final substitution pattern, are indispensable for the targeted synthesis of complex pyridazine derivatives. mdpi.com

Chemical Reactivity and Derivatization Strategies for 5 Chloro 4 Methylpyridazin 3 Amine

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring System

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of a chlorine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of 5-Chloro-4-methylpyridazin-3-amine.

Substitution of the Chlorine Atom with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chlorine atom at the 5-position of 5-Chloro-4-methylpyridazin-3-amine is the primary site for nucleophilic attack. A variety of nucleophiles can displace the chloride ion, leading to a diverse array of substituted pyridazine derivatives.

Amines as Nucleophiles: The reaction with primary and secondary amines is a widely employed strategy to introduce nitrogen-containing substituents. These reactions typically proceed under mild conditions and can be facilitated by a base to neutralize the hydrogen chloride formed during the reaction. For instance, the reaction of a related compound, 6-chloro-4-methylpyridazin-3-amine, with various amines demonstrates the feasibility of this transformation.

Thiols as Nucleophiles: Thiolates, generated from thiols in the presence of a base, are potent nucleophiles that readily displace the chlorine atom to form the corresponding thioether derivatives. These sulfur-containing pyridazines are valuable precursors for further functionalization.

Alkoxides as Nucleophiles: Alkoxides, derived from alcohols, can also serve as nucleophiles to replace the chlorine atom, yielding alkoxy-substituted pyridazines. These reactions often require heating to proceed at a reasonable rate.

A summary of representative nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Reagent | Product |

| Amine | R¹R²NH | 5-(R¹R²-amino)-4-methylpyridazin-3-amine |

| Thiol | RSH / Base | 5-(R-thio)-4-methylpyridazin-3-amine |

| Alkoxide | ROH / Base | 5-(R-alkoxy)-4-methylpyridazin-3-amine |

Influence of Pyridazine Ring Substitution Pattern on Nucleophilic Reactivity

The reactivity of the pyridazine ring towards nucleophilic substitution is significantly influenced by the nature and position of other substituents. Electron-withdrawing groups on the ring generally enhance the rate of nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). Conversely, electron-donating groups can decrease the reactivity.

Transformations of the Methyl Group at the Pyridazine Ring

The methyl group at the 4-position offers another handle for the derivatization of 5-Chloro-4-methylpyridazin-3-amine, allowing for the introduction of various functional groups.

Oxidative Modifications of the Methyl Moiety to Carbonyl or Carboxyl Functions

The methyl group can be oxidized to introduce carbonyl or carboxyl functionalities, which are versatile intermediates for further synthetic transformations.

Oxidation to Aldehyde: Selective oxidation of the methyl group to an aldehyde can be achieved using mild oxidizing agents. This transformation provides a key intermediate for reactions such as reductive amination and Wittig-type reactions.

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the methyl group directly to a carboxylic acid. The resulting pyridazine carboxylic acid is a valuable building block for the synthesis of amides, esters, and other carboxylic acid derivatives.

Functionalization of the Methyl Group via Radical or Organometallic Approaches

Beyond oxidation, the methyl group can be functionalized through other modern synthetic methodologies.

Radical Halogenation: The methyl group can undergo free radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. The resulting halomethyl derivative is a highly reactive intermediate for subsequent nucleophilic substitutions.

Organometallic Coupling: While less common for a simple methyl group, it is conceivable that deprotonation of the methyl group with a strong base could generate a carbanion, which could then participate in reactions with electrophiles. However, the acidity of the methyl protons would be a critical factor for the success of this approach.

Reactions Involving the Amino Group at the Pyridazine Ring

The amino group at the 3-position is a nucleophilic center and can participate in a variety of chemical transformations, further expanding the synthetic utility of 5-Chloro-4-methylpyridazin-3-amine.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific acyl moieties. For example, the reaction with acetamide (B32628) can form N-(6-chloro-5-methyl-3-pyridazinyl)-acetamide. chemicalbook.com

Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can lead to the formation of a diazonium salt. This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). These imines can be further reduced to secondary amines or used in other transformations.

Acylation and Sulfonylation of the Amino Function

The primary amino group in 5-Chloro-4-methylpyridazin-3-amine is a key site for nucleophilic reactions, readily undergoing acylation and sulfonylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, often serving as a preliminary step in the synthesis of more complex derivatives.

Acylation: The amino group can be acylated using various reagents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield N-(5-chloro-4-methylpyridazin-3-yl)acetamide. This transformation converts the basic amino group into a neutral amide, which can alter the compound's biological activity and solubility. The reaction is a standard nucleophilic acyl substitution. nih.gov

Sulfonylation: Similarly, sulfonylation can be achieved by reacting 5-Chloro-4-methylpyridazin-3-amine with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction produces the corresponding sulfonamide, for example, N-(5-chloro-4-methylpyridazin-3-yl)benzenesulfonamide. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities. researchgate.netnih.gov The synthesis of N-pyridin-3-yl-benzenesulfonamide has been reported via the reaction of 3-aminopyridine (B143674) with benzenesulfonyl chloride, a reaction analogous to what would be expected for 5-Chloro-4-methylpyridazin-3-amine. researchgate.net

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product |

| 5-Chloro-4-methylpyridazin-3-amine | Acetyl chloride | N-(5-chloro-4-methylpyridazin-3-yl)acetamide |

| 5-Chloro-4-methylpyridazin-3-amine | Benzenesulfonyl chloride | N-(5-chloro-4-methylpyridazin-3-yl)benzenesulfonamide |

Reductive Transformations of the Amino Group to Saturated Derivatives

The direct reduction of an exocyclic amino group on a heteroaromatic ring to its saturated counterpart without concurrent reduction of the aromatic system is a challenging transformation and not commonly reported. Standard catalytic hydrogenation conditions that are vigorous enough to reduce an amino group would likely also reduce the pyridazine ring.

A more plausible, albeit indirect, strategy to obtain saturated derivatives of the amino group would involve a multi-step sequence. First, the amino group could be acylated to form an amide, as described in the previous section. Subsequently, the resulting amide could be subjected to reduction. The catalytic hydrosilylation of amides mediated by electrophilic phosphonium (B103445) cations is a known method for the conversion of amides to amines. rsc.org This two-step process of acylation followed by reduction of the amide would effectively transform the original amino group into a secondary or tertiary amine, depending on the acylating agent used, while aiming to preserve the pyridazine core.

Diazotization and Subsequent Reactions

The primary aromatic amino group of 5-Chloro-4-methylpyridazin-3-amine can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures. libretexts.orggoogle.comnih.gov This reaction converts the amino group into a diazonium salt, which is a versatile intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

The resulting pyridazinyldiazonium salt can then participate in a variety of subsequent reactions, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com The Sandmeyer reaction allows for the replacement of the diazonium group with a range of nucleophiles, facilitated by the use of copper(I) salts. For example:

Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield the corresponding 3-chloro- or 3-bromo-pyridazine derivative.

Reaction with copper(I) cyanide (CuCN) would introduce a cyano group at the 3-position.

These transformations are powerful tools for introducing a variety of substituents onto the pyridazine ring that are not easily accessible through other synthetic routes.

Electrophilic Aromatic Substitution Considerations for Pyridazine Rings

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic character makes the pyridazine ring generally resistant to electrophilic aromatic substitution (EAS) reactions, similar to pyridine. masterorganicchemistry.comyoutube.comyoutube.com The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles.

However, the substituents on the ring in 5-Chloro-4-methylpyridazin-3-amine play a crucial role in modulating its reactivity. The amino group at the 3-position is a strong activating group and is ortho-, para-directing. Conversely, the chloro group at the 5-position is a deactivating group but is also ortho-, para-directing, while the methyl group at the 4-position is a weak activating group and ortho-, para-directing.

The interplay of these directing effects determines the regioselectivity of any potential EAS reaction. The powerful activating effect of the amino group is expected to be the dominant factor. Electrophilic attack would be directed to the positions ortho and para to the amino group. Given the substitution pattern of the starting material, the most likely position for electrophilic attack would be the vacant C-6 position, which is para to the amino group.

Reactions such as nitration or halogenation, if they were to occur, would likely require forcing conditions. sapub.orgrsc.orgnih.gov For instance, the nitration of 2-aminopyridine (B139424) yields a mixture of 3-nitro and 5-nitro derivatives, highlighting that substitution on the pyridine ring is possible despite its deactivation. sapub.org Electrophilic halogenation of pyridines also typically requires harsh conditions. wikipedia.orgnih.govlibretexts.org

Exploiting Reactivity for Library Synthesis and Scaffold Diversity

The varied reactivity of 5-Chloro-4-methylpyridazin-3-amine makes it an attractive starting material for the generation of chemical libraries for drug discovery and other applications. nih.govnih.govnih.gov The pyridazine scaffold itself is a recognized pharmacophore present in several therapeutic agents. nih.gov

By systematically applying the derivatization strategies discussed, a diverse range of analogues can be synthesized from this single precursor.

Acylation and Sulfonylation: A library of amides and sulfonamides can be created by reacting the parent amine with a collection of different acyl chlorides, sulfonyl chlorides, and carboxylic acids. This allows for the exploration of the structure-activity relationship (SAR) related to the substituent on the nitrogen atom. nih.govorientjchem.orggoogle.compharmaffiliates.com

Diazotization and Sandmeyer Reactions: The diazonium salt intermediate opens the door to a wide array of substitutions at the 3-position, introducing halogens, cyano groups, and other functionalities.

Nucleophilic Aromatic Substitution: The chloro group at the 5-position can potentially be displaced by various nucleophiles under suitable conditions, further expanding the accessible chemical space.

This multi-faceted reactivity allows for the systematic modification of the 5-Chloro-4-methylpyridazin-3-amine scaffold at multiple positions, leading to the creation of a library of compounds with diverse physicochemical properties and potential biological activities.

Computational and Theoretical Investigations of 5 Chloro 4 Methylpyridazin 3 Amine and Its Analogs

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties with a high degree of accuracy. These methods are crucial for understanding the intrinsic characteristics of molecules like 5-Chloro-4-methylpyridazin-3-amine.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the optimized molecular geometry and exploring the conformational landscape of a molecule. For 5-Chloro-4-methylpyridazin-3-amine and its analogs, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of atoms. nih.gov

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related aminopyridine derivatives, the C-N bond lengths within the aromatic ring and the exo-cyclic C-NH2 bond have been computationally determined, showing good agreement with experimental data where available. researchgate.net Conformational analysis, through methods like relaxed potential energy surface (PES) scans, can identify the most stable conformer by analyzing the energy changes associated with the rotation around specific bonds. This is particularly important for understanding how the molecule might interact with biological targets. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Pyridazine (B1198779) Analog (Note: Data is illustrative for a related pyridazine derivative as specific data for 5-Chloro-4-methylpyridazin-3-amine is not readily available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-N (ring) | 1.33 Å | |

| C-C (ring) | 1.40 Å | |

| C-CH3 | 1.51 Å | |

| C-NH2 | 1.38 Å | |

| Bond Angle | C-N-N | 119° |

| N-C-C | 122° | |

| Cl-C-N | 118° | |

| Dihedral Angle | C-C-C-N | 0.5° |

The electronic properties of a molecule are key to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a fundamental concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. core.ac.uk A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org For 5-Chloro-4-methylpyridazin-3-amine, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine ring and the chlorine atom, indicating their potential to act as hydrogen bond acceptors. The amino group's hydrogen atoms would exhibit a positive potential (blue region), highlighting their role as hydrogen bond donors. acs.org

Table 2: Illustrative FMO Properties for a Substituted Pyridazine Analog (Note: Data is illustrative for a related pyridazine derivative as specific data for 5-Chloro-4-methylpyridazin-3-amine is not readily available in the cited literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Computational methods can predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. DFT calculations can provide theoretical vibrational frequencies that, when scaled, show good agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the consideration of solvent effects. mdpi.comnih.gov For complex molecules, these theoretical predictions can help in the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Chloro-Substituted Aromatic Analog (Note: Data is illustrative for a related compound as specific data for 5-Chloro-4-methylpyridazin-3-amine is not readily available in the cited literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | 3445 | N-H stretch |

| 2 | 3080 | 3075 | C-H stretch (aromatic) |

| 3 | 1620 | 1615 | C=N stretch |

| 4 | 1580 | 1575 | C=C stretch (aromatic) |

| 5 | 750 | 745 | C-Cl stretch |

Advanced Computational Chemistry Methodologies

Beyond static quantum chemical calculations, more advanced computational techniques can provide deeper insights into the dynamic behavior and bonding nature of molecules.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational changes and flexibility of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. For 5-Chloro-4-methylpyridazin-3-amine, MD simulations can be used to explore its conformational landscape more exhaustively than static calculations. researchgate.net This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a key aspect of drug design.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the electron density to characterize chemical bonding. core.ac.uk AIM analysis can identify bond critical points (BCPs) between atoms and characterize the nature of these interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). core.ac.uk For 5-Chloro-4-methylpyridazin-3-amine, AIM analysis could be used to quantify the strength of intramolecular hydrogen bonds, for instance, between the amino group and a ring nitrogen, and to analyze the nature of the C-Cl bond and other interactions within the molecule. core.ac.uk

Table 4: Illustrative AIM Topological Parameters for an Intramolecular Hydrogen Bond in an Analogous System (Note: Data is illustrative for a related compound as specific data for 5-Chloro-4-methylpyridazin-3-amine is not readily available in the cited literature.)

| Bond Critical Point | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) |

| N-H···N | 0.025 a.u. | 0.090 a.u. |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the Structure-Activity Relationships (SAR) of pyridazine derivatives. SAR studies investigate how specific structural modifications to a molecule, such as the introduction of different functional groups at various positions on the pyridazine ring, affect its biological activity.

For instance, research on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase (AChE) inhibitors has demonstrated the importance of substitutions on the pyridazine ring. nih.gov Computational analysis and experimental results revealed that introducing a lipophilic group at the C-5 position of the pyridazine ring enhances both AChE inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov Specifically, the introduction of a methyl group at the C-5 position in 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine resulted in a compound with an IC₅₀ of 21 nM and a 100-fold greater selectivity for human AChE over BuChE. nih.gov These findings underscore the utility of computational models in predicting how targeted structural changes can fine-tune the pharmacological profile of a compound.

Furthermore, the pyridazine ring itself possesses unique physicochemical properties, such as a high dipole moment and the capacity for robust, dual hydrogen-bonding, which are crucial for molecular recognition and drug-target interactions. nih.gov Computational studies help to understand and leverage these intrinsic properties in drug design.

Quantitative Structure-Activity Relationships (QSAR) for Pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict the activity of new, unsynthesized analogs.

Several QSAR studies have been successfully applied to pyridazine derivatives to guide the development of new therapeutic agents. In one study, a statistically significant 2D-QSAR model was developed for a series of novel 3,6-disubstituted pyridazines to predict their vasorelaxant activity. nih.gov The model, which was generated using CODESSA-Pro software, demonstrated a strong correlation between the structural features of the compounds and their biological effect, achieving a high coefficient of determination (R² = 0.811782). nih.gov This model validated the potent vasorelaxant effects observed for compounds 8a and 11a (IC₅₀ = 198 and 177 μM, respectively), identifying them as promising hits for cardiovascular disorders. nih.gov

Another study focused on pyridazinone derivatives as acetylcholinesterase inhibitors. trdizin.gov.trannalsmedres.org Using various physicochemical parameters calculated with programs like GaussView 5.0 and ChemDraw 15.0, a regression analysis was performed to derive a QSAR equation. trdizin.gov.trannalsmedres.org This equation provides a quantitative framework for predicting the IC₅₀ values of new compounds based on their structural properties, thereby accelerating the design of more effective inhibitors. annalsmedres.org Similarly, QSAR studies on substituted tetrazolo[1,5-b]pyridazines have been used to understand their anti-inflammatory and antinociceptive properties. nih.govbeilstein-journals.org

The table below summarizes key findings from a representative QSAR study on pyridazine derivatives.

| Compound Series | Biological Activity | QSAR Model Statistics | Key Finding | Reference |

|---|---|---|---|---|

| 3,6-disubstituted pyridazines | Vasorelaxant | N=32, R²=0.811782, R²cvOO=0.7153 | The model successfully validated the potent activity of lead compounds and can guide the design of new vasodilator agents. | nih.gov |

| Pyridazinone-2-ylacetohydrazide derivatives | Acetylcholinesterase Inhibition | R² value of 1 for the derived equation using 8 parameters. | The QSAR equation allows for the calculation of estimated IC50 values prior to synthesis. | trdizin.gov.trannalsmedres.org |

| Substituted tetrazolo[1,5-b]pyridazines | Antinociceptive/Anti-inflammatory | Not specified | SAR was studied to improve the efficacy and safety profile of new NSAIDs by balancing COX-1, COX-2, and LOX inhibition. | nih.govbeilstein-journals.org |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening, efficiently identifying potential new hits with novel chemical scaffolds. mdpi.com

This approach has been widely applied to pyridazine derivatives. For example, a pharmacophore model was used to design a series of chloro-pyridazine piperazines as inhibitors of human rhinovirus (HRV-3). nih.gov The model was based on the structures of known HRV capsid-binding inhibitors. A subsequent docking analysis of a hit compound, 8a , indicated that it could fit snugly into the active site in the viral protein VP1, forming tight interactions such as hydrogen bonds and a σ-π effect. nih.gov

In another application, pharmacophore modeling and virtual screening were employed in the study of pyridazinone-based molecules originally designed as formyl peptide receptor (FPR) ligands. nih.gov When these compounds proved ineffective, an inverse virtual screening was conducted. The molecules were screened against thousands of pharmacophore models, which suggested that aspartate aminotransferase was a potential alternative target. Subsequent docking calculations and molecular dynamics simulations validated this new hypothesis, opening up different pharmacological opportunities for the compound series. nih.gov

Researchers have also developed pharmacophore models for pyridazinone derivatives acting as acetylcholinesterase inhibitors. researchgate.net By comparing the generated hypotheses with the biological activity of the compounds, the most appropriate pharmacophore model (AHHRR) was identified, providing a clear rationale for the observed activity and a tool for designing new inhibitors. researchgate.net

The table below details examples of pharmacophore models developed for pyridazine analogs.

| Compound Class | Target | Pharmacophore Features | Application | Reference |

|---|---|---|---|---|

| Chloro-pyridazine piperazines | Human Rhinovirus (HRV-3) VP1 | Features enabling H-bonds and σ-π effects in the active site. | Design and synthesis of novel antiviral agents. | nih.gov |

| Pyridazinone-based library | Aspartate Aminotransferase | Screened against 16,159 pharmacophore models to identify a new target. | Drug repurposing and hit identification through inverse virtual screening. | nih.gov |

| Pyridazinone derivatives | Acetylcholinesterase | A five-point model (AHHRR) was identified as the most suitable. | To explain structure-activity relationships and guide the design of new inhibitors. | researchgate.net |

Research Applications of Pyridazin 3 Amine Derivatives

Role in Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, the pyridazine (B1198779) scaffold is recognized as a "privileged structure" due to its presence in numerous bioactive compounds. sarpublication.comnih.gov This core is a key component in several approved drugs and is continually explored for new therapeutic agents. nih.gov

Development of Novel Chemical Entities as Bioactive Scaffolds

The pyridazine ring is a foundational element in the design of new drugs. benthamdirect.com Its structure allows for functionalization at various positions, enabling chemists to create large libraries of compounds with diverse biological activities. scirp.org These derivatives have been investigated for a wide spectrum of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. sarpublication.commdpi.com The 3-aminopyridazine moiety, in particular, is a core element in several approved drugs, such as the monoamine oxidase inhibitor minaprine and the tyrosine kinase 2 (TYK2) inhibitor deucravacitinib. nih.gov

Exploration of Pyridazine Derivatives in Modulating Biological Pathways

Researchers have extensively studied pyridazine derivatives for their ability to modulate key biological pathways involved in disease. For instance, certain pyridazinone derivatives have been shown to regulate inflammatory pathways by inhibiting the production of mediators like thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov In cancer research, pyridazine-based compounds are designed to inhibit signaling cascades that control cell proliferation. scirp.org For example, pyrazolo[3,4-c]pyridazin-3-amine derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), which are crucial in cancer progression. mdpi.com

Design of Enzyme Inhibitors and Receptor Ligands based on Pyridazine Core

The distinct structure of the pyridazine core makes it suitable for designing specific inhibitors of enzymes and ligands for receptors. The dual hydrogen-bonding capacity of the adjacent nitrogen atoms can be critical for interaction with biological targets. nih.govresearchgate.net Pyridazine derivatives have been developed as potent enzyme inhibitors, targeting enzymes such as cyclooxygenase-2 (COX-2) for anti-inflammatory effects and fatty acid amide hydrolase (FAAH). scholarsresearchlibrary.comblumberginstitute.org Furthermore, they have been successfully designed as ligands for various receptors, including GABA-A receptors, which are involved in central nervous system disorders. scirp.org

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Enzyme | Tyrosine Kinase 2 (TYK2) | Inflammation/Autoimmune |

| Enzyme | Cyclooxygenase-2 (COX-2) | Inflammation/Pain |

| Enzyme | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Receptor | GABA-A Receptor | Central Nervous System Disorders |

| Inflammatory Mediator | Tumor Necrosis Factor-alpha (TNF-α) | Inflammation |

Utility in Agrochemical Research and Development

Beyond pharmaceuticals, pyridazine derivatives play a pivotal role in the development of modern agrochemicals, offering solutions for crop protection and management. scholarsresearchlibrary.comresearchgate.net

Exploration of Pyridazine Derivatives for Plant Growth Regulation

Certain pyridazine derivatives have been investigated for their effects on plant growth. scholarsresearchlibrary.comekb.eg Studies have shown that some compounds can stimulate growth and affect processes like germination and morphogenesis. researchgate.net For example, specific derivatives tested on common bean plants demonstrated an ability to increase the lignin content, a key component of plant cell walls. researchgate.net These regulatory effects can potentially lead to enhanced crop yields and resilience. google.com

Investigation of Herbicidal and Antifeedant Properties

The herbicidal activity of pyridazine derivatives is well-documented. liberty.eduresearchgate.net The pyridazine structure is found in several commercial herbicides, such as pyridate (B1679944) and pyridafol (B1214434). liberty.eduwikipedia.org A significant mechanism of action for these herbicides is the inhibition of phytoene desaturase (PDS), a critical enzyme in the biosynthesis of carotenoids. acs.orgnih.gov Inhibition of PDS leads to the destruction of chlorophyll, resulting in a bleaching effect and eventual plant death. acs.org Researchers actively design new pyridazine derivatives to develop more effective and selective herbicides. acs.orgnih.gov In addition to herbicidal action, pyridazinone compounds have also been explored for their antifeedant and molluscicidal activities, indicating a broad potential for crop protection. researchgate.net

| Application | Mechanism of Action/Effect | Example Compound Class |

|---|---|---|

| Herbicide | Inhibition of Phytoene Desaturase (PDS) | Pyridazinones |

| Herbicide | Inhibition of Photosynthesis | Pyridates |

| Plant Growth Regulation | Stimulation of germination and morphogenesis | Triazinyl thiopyridazines |

| Antifeedant | Deterrence of insect feeding | Pyridazinones |

Application as Versatile Synthetic Intermediates in Organic Synthesis

Pyridazin-3-amine derivatives are highly valuable building blocks in organic synthesis due to the reactive nature of the heterocyclic core and its substituents. chemicalbook.com The presence of amino and chloro groups, along with the electron-deficient pyridazine ring, offers multiple sites for functionalization, enabling the construction of complex molecular architectures.

One of the primary applications is in cross-coupling reactions. For instance, chloro-substituted pyridazines readily participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form C-C bonds. This method is used to synthesize a variety of π-conjugated molecules where the pyridazine ring is functionalized with different (hetero)aromatic moieties, creating donor-acceptor structures suitable for various applications. nih.gov

Furthermore, pyridazin-3-amine derivatives serve as precursors for the synthesis of fused heterocyclic systems. mdpi.com The amino group can be transformed into a variety of other functionalities or used as a nucleophile in cyclization reactions. For example, enaminone derivatives of pyridazines react with various aminoazoles to yield azolo[1,5-a]pyrimidine structures. mdpi.com These fused systems are of significant interest in medicinal chemistry.

Another key synthetic strategy involves the [4+2] cycloaddition, or Diels-Alder reaction. A highly regioselective method for preparing 6-aryl-pyridazin-3-amines utilizes an inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines. organic-chemistry.orgacs.org This metal-free approach provides direct access to a wide range of pyridazine derivatives under neutral conditions, highlighting the utility of this scaffold in developing efficient and sustainable synthetic methodologies for nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org

The versatility of these compounds is summarized in the table below, showcasing different reaction types and their outcomes.

| Reaction Type | Reagents/Conditions | Product Class | Synthetic Utility |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids | Aryl-substituted pyridazines | Construction of π-conjugated systems nih.gov |

| Aza-Diels-Alder Reaction | 1,2,3-triazines, 1-propynylamines | 6-Aryl-pyridazin-3-amines | Metal-free synthesis of functionalized pyridazines organic-chemistry.orgacs.org |

| Condensation/Cyclization | Enaminones, Heterocyclic amines | Fused azolo[1,5-a]pyrimidines | Access to complex heterocyclic scaffolds mdpi.com |

| Three-Component Reaction | Malononitrile, Arylglyoxals, Hydrazine (B178648) | 3-Amino-5-arylpyridazine-4-carbonitriles | One-pot synthesis of polysubstituted pyridazines scielo.org.za |

Emerging Applications in Materials Science and Opto-electronics

The distinct electronic properties of the pyridazine ring have led to its increasing use in the development of advanced functional materials. rsc.org The electron-deficient nature of the diazine core makes pyridazine derivatives excellent candidates for constructing donor-acceptor (D-A) type materials, which are fundamental to many optoelectronic devices. nih.gov

In the field of Organic Light-Emitting Diodes (OLEDs) , pyridazine-based compounds have been investigated as host materials and emitters. liberty.edu When combined with electron-donating moieties like phenoxazine or 9,9-dimethyl-9,10-dihydroacridine, pyridazine derivatives can form D-A structures that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.gov This mechanism allows for harvesting both singlet and triplet excitons, leading to high-efficiency OLEDs. The polarity and electron-accepting character of the pyridazine ring are beneficial for designing such materials. nih.gov

Pyridazine derivatives have also shown significant promise in the area of nonlinear optics (NLO) . nih.gov Molecules with large hyperpolarizability are required for applications like second harmonic generation. The combination of an electron-deficient pyridazine ring with electron-rich heterocycles such as thiophene can create π-conjugated systems with significant NLO properties. nih.gov

Beyond OLEDs and NLO, pyridazine-cored materials are being explored for a range of other applications, including:

Fluorescent Probes and Sensors: The luminescence of pyridazine derivatives can be sensitive to their environment, making them suitable for sensing applications, such as detecting strong acids. rsc.org

Organic Field-Effect Transistors (OFETs): The semiconductor properties of some pyridazine compounds make them applicable in OFETs. rsc.orgliberty.edu

Photovoltaic Materials: The tunable electronic properties of pyridazines are being leveraged in the design of organic photovoltaic devices. nih.gov

The table below highlights some examples of pyridazine derivatives and their applications in materials science.

| Compound Class | Key Feature | Application Area | Reference |

| Donor-Acceptor Pyridazines | Thermally Activated Delayed Fluorescence (TADF) | High-efficiency OLEDs | nih.gov |

| Thiophene-Functionalized Pyridazines | High polarizability, π-conjugation | Nonlinear Optical (NLO) Materials | nih.gov |

| Aromatic Azaheterocycle-Cored Luminogens | Tunable photophysical properties | Chemical Sensors (Acid detection) | rsc.org |

| Pyridazine-based Iridium(III) Complexes | Phosphorescence | Phosphorescent OLEDs (PhOLEDs) | liberty.edu |

The ongoing research into pyridazine derivatives continues to expand their synthetic toolbox and uncover new possibilities for their use in creating next-generation materials for electronics and photonics. mdpi.comrsc.org

Analytical and Spectroscopic Characterization Techniques for Pyridazin 3 Amines

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of pyridazin-3-amines by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. nih.gov

¹H NMR: In the proton NMR spectrum of 5-Chloro-4-methylpyridazin-3-amine, one would expect to observe distinct signals corresponding to each unique proton environment.

Pyridazine (B1198779) Ring Proton: The single proton on the pyridazine ring (at position 6) would likely appear as a singlet in the aromatic region of the spectrum.

Amine Protons (-NH₂): The two protons of the primary amine group would typically produce a broad singlet. The chemical shift of this signal can be variable and is sensitive to solvent, concentration, and temperature.

Methyl Protons (-CH₃): The three protons of the methyl group at position 4 would give rise to a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5-Chloro-4-methylpyridazin-3-amine, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl) and the aromaticity of the pyridazine ring. A systematic analysis of ¹³C chemical shifts in substituted pyridazines has shown that substituent effects can be used to predict and assign these resonances. cdnsciencepub.com

| Expected ¹H and ¹³C NMR Data for 5-Chloro-4-methylpyridazin-3-amine | | :--- | :--- | :--- | | Atom | Type | Expected Chemical Shift (ppm) | | H-6 | ¹H | Aromatic singlet | | -NH₂ | ¹H | Broad singlet | | -CH₃ | ¹H | Aliphatic singlet | | C-3 | ¹³C | Carbon attached to Amine | | C-4 | ¹³C | Carbon attached to Methyl | | C-5 | ¹³C | Carbon attached to Chloro | | C-6 | ¹³C | Pyridazine Ring Carbon | | -CH₃ | ¹³C | Methyl Carbon |

2D NMR Experiments: To unambiguously assign all proton and carbon signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): Would be used to establish proton-proton couplings, although limited in this specific molecule due to the presence of singlets.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (C-6 and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the entire molecule, for instance, by showing correlations between the methyl protons and carbons C-3, C-4, and C-5, and between the H-6 proton and carbons C-4 and C-5.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. core.ac.uk The IR spectrum of 5-Chloro-4-methylpyridazin-3-amine would be expected to show characteristic absorption bands confirming its key structural features. nih.gov

The primary amine group is particularly distinctive in an IR spectrum. orgchemboulder.com It typically shows two N-H stretching bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching). An N-H bending vibration (scissoring) is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching of an aromatic amine appears as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com Other expected vibrations include C-H stretching from the methyl group and the aromatic ring, C=C and C=N stretching vibrations from the pyridazine ring, and the C-Cl stretching vibration at lower wavenumbers. orgchemboulder.comnih.gov

| Expected IR Absorption Bands for 5-Chloro-4-methylpyridazin-3-amine | | :--- | :--- | :--- | | Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | | Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | | Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | | Aromatic Ring | C=N and C=C Stretch | 1400 - 1600 | | Aromatic Amine | C-N Stretch | 1250 - 1335 | | Alkyl Group | C-H Stretch | 2850 - 3000 | | Organo-halogen | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons. The pyridazine ring, as an aromatic heterocycle, has characteristic electronic transitions. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

Studies on pyridazine and its derivatives show that these compounds absorb in the UV region. acs.orgdntb.gov.ua The π → π* transitions are generally high-energy, intense absorptions, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower energy and intensity. The presence of substituents like the chloro, methyl, and amino groups can cause a shift in the wavelength of maximum absorption (λmax) compared to the parent pyridazine molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its molecular mass with extremely high accuracy (typically to four or five decimal places). researchgate.net For 5-Chloro-4-methylpyridazin-3-amine (C₅H₆ClN₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated value. This provides unambiguous confirmation of the compound's elemental makeup.

| HRMS Data for 5-Chloro-4-methylpyridazin-3-amine | | :--- | :--- | | Molecular Formula | C₅H₆ClN₃ | | Calculated Monoisotopic Mass | 143.02502 Da | | Expected [M+H]⁺ Ion | 144.03230 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing the purity of a sample and for obtaining mass spectral data. In a typical LC-MS experiment, the compound is first ionized, often by electrospray ionization (ESI), to form a protonated molecule, [M+H]⁺.

The mass spectrometer can then be used to perform fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. nih.gov The fragmentation pathway for 5-Chloro-4-methylpyridazin-3-amine would likely involve the loss of the chlorine atom, the methyl group, or other small neutral molecules, providing further evidence for the proposed structure. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the identification and quantification of volatile and semi-volatile compounds. nih.govresearchgate.net For the analysis of 5-Chloro-4-methylpyridazin-3-amine, GC-MS provides critical information regarding its molecular weight and fragmentation pattern, which aids in structural elucidation. The combination of gas chromatography's separation capabilities with the specific detection of mass spectrometry makes it an invaluable tool. youtube.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The separation of the analyte from any impurities or by-products is achieved as it passes through a capillary column. The choice of the column's stationary phase is crucial; for nitrogen-containing heterocyclic compounds, a 5% phenyl polymethylsiloxane fused-silica capillary column is often employed due to its high separation efficiency and robustness. nih.gov The retention time, the time it takes for the compound to exit the column, is a characteristic property under a specific set of chromatographic conditions.

Following separation in the GC, the eluted compound enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the molecular ion and its various fragments are detected, generating a mass spectrum that serves as a molecular fingerprint. For 5-Chloro-4-methylpyridazin-3-amine, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of chlorine, methyl, or amino groups, providing further structural confirmation.

It is important to note that the mass spectra of positional isomers of heterocyclic compounds can be very similar. nih.govresearchgate.net Therefore, unequivocal identification often relies on comparing the obtained mass spectrum and retention index with that of a certified reference standard.

| Parameter | Typical Condition |

| GC Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 - 300 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Oven Program | Initial temperature of 50-100 °C, ramped to 280-320 °C at 10-20 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of compounds, monitoring reaction progress, and assessing purity. khanacademy.orgcrsubscription.com For a compound like 5-Chloro-4-methylpyridazin-3-amine, TLC is an indispensable tool in its synthesis and purification workflow.

The separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). khanacademy.org The choice of the mobile phase is critical for achieving good separation. For nitrogen-containing basic compounds such as aminopyridazines, a mixture of a nonpolar and a polar solvent is often used. silicycle.com To improve the separation and spot shape of basic compounds, a small amount of a base like triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) is often added to the mobile phase to suppress the interaction of the basic analyte with the acidic silica gel. silicycle.comrochester.edu

The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition.

Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active. Alternatively, chemical staining agents can be used. For compounds with amino groups, ninhydrin (B49086) is a common staining reagent that produces a characteristic colored spot upon heating. youtube.comreachdevices.com For pyridine (B92270) and diazine derivatives, specific chromogenic reagents can also be employed for selective detection. nih.gov

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates | Provides a polar surface for separation. |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) with 0.1-1% Triethylamine | Elutes compounds based on polarity. Triethylamine improves peak shape for basic compounds. |

| Visualization | UV light (254 nm) and/or Ninhydrin stain | Allows for the detection of the compound spots on the plate. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It offers high resolution and sensitivity, making it ideal for assessing the purity of 5-Chloro-4-methylpyridazin-3-amine and for its quantification in various matrices.

The analysis of hydrophilic basic compounds like aminopyridines and their derivatives can be challenging. helixchrom.comhelixchrom.com Reversed-phase HPLC is a commonly used mode, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water or a buffer and a water-miscible organic solvent like acetonitrile (B52724) or methanol. cmes.org

For basic compounds, the addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape and reproducibility by protonating the analyte and minimizing interactions with residual silanol (B1196071) groups on the stationary phase. helixchrom.com The choice of the column is also critical, with specialized columns designed for the analysis of polar compounds available. sielc.comsielc.com

Detection in HPLC is most commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. For 5-Chloro-4-methylpyridazin-3-amine, the presence of the pyridazine ring and the amino group would result in strong UV absorbance. The retention time and peak area from the HPLC analysis can be used for qualitative identification and quantitative measurement, respectively, when compared against a reference standard.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A) 0.1% Formic acid in Water B) 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., starting with 10% B, increasing to 90% B over 20 minutes) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) cmes.org |

| Injection Volume | 5 - 20 µL |

Future Directions and Research Perspectives for 5 Chloro 4 Methylpyridazin 3 Amine

Discovery of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount for the future exploration of 5-Chloro-4-methylpyridazin-3-amine and its analogs. While established methods for creating pyridazine (B1198779) cores exist, future research will likely focus on overcoming limitations such as low yields, harsh reaction conditions, or lack of regioselectivity. google.com

Future investigations could target the development of novel synthetic strategies that offer improved efficiency and access to a wider range of derivatives. This includes exploring one-pot reactions and multi-component syntheses that can construct the pyridazine core in a more streamlined fashion. eurekaselect.com For instance, adapting hetero-Diels-Alder cycloadditions or condensation reactions of dicarbonyl compounds with hydrazine (B178648) could provide more direct routes to the core structure. mdpi.comliberty.edu Research into novel cyclization strategies starting from readily available acyclic precursors or other heterocyclic systems could also yield more efficient pathways. mdpi.com The development of methods that allow for the late-stage introduction of the chloro and methyl groups would be particularly valuable for creating diverse compound libraries for screening.

Table 1: Potential Synthetic Strategies for Future Investigation

| Synthetic Approach | Key Reactants/Precursors | Potential Advantages for 5-Chloro-4-methylpyridazin-3-amine | Reference |

|---|---|---|---|

| Condensation/Cyclization | Substituted β-ketoesters and hydrazine derivatives | Direct formation of the pyridazinone core, which can be subsequently chlorinated and aminated. | mdpi.comnih.gov |

| Hetero-Diels-Alder Cycloaddition | 1,2,4,5-tetrazines and appropriate dienophiles | High regioselectivity and potential for creating densely functionalized pyridazine rings. | mdpi.com |